Fluorine-doped tin oxide is classified as a transparent conducting oxide (TCO). It is synthesized from tin oxide, which has the chemical formula SnO₂. The doping process involves introducing fluorine atoms into the tin oxide structure, which modifies its electronic properties. FTO is recognized for its wide bandgap and good thermal stability, making it suitable for various technological applications.
Several methods are employed to synthesize fluorine-doped tin oxide, including:
Each synthesis method has its advantages and challenges regarding control over particle size, morphology, and doping levels. The sol-gel method is favored for its simplicity and cost-effectiveness, while hydrothermal methods provide better control over crystal growth.
Fluorine-doped tin oxide has a tetragonal rutile structure similar to that of undoped tin oxide. The incorporation of fluorine atoms into the lattice creates oxygen vacancies that enhance electrical conductivity. X-ray diffraction studies typically reveal characteristic peaks corresponding to the (110) and (101) lattice planes of the rutile phase.
The synthesis of fluorine-doped tin oxide involves several key chemical reactions:
The mechanism by which fluorine enhances conductivity in tin oxide involves:
This dual effect results in improved electrical properties while maintaining optical transparency.
Relevant data indicate that the band gap energy decreases from approximately 4 eV in undoped SnO₂ to around 3.64 eV with increased fluorine doping .
Fluorine-doped tin oxide is widely used in various scientific and industrial applications:
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